molecular formula C12H23NO2 B1468608 2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one CAS No. 1343726-90-8

2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one

Cat. No. B1468608
CAS RN: 1343726-90-8
M. Wt: 213.32 g/mol
InChI Key: DJZGUFFJBYDVDZ-UHFFFAOYSA-N
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Description

2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one, commonly referred to as EHPH, is a synthetic compound that has been studied for its potential applications in various scientific and medical fields. EHPH is a derivative of the pyrrolidinone family of compounds and is characterized by a unique structure that includes a hydroxyl group in the 3-position of the pyrrolidinone ring. This unique structure gives EHPH a variety of properties that make it a promising compound for a number of applications.

Scientific Research Applications

Fragrance Material Applications

2-Ethyl-1-hexanol, a similar compound, is widely used as a fragrance ingredient. It belongs to the fragrance structural group of branched chain saturated alcohols, characterized by one hydroxyl group per molecule and a C4 to C12 carbon chain with one or several methyl side chains. A comprehensive safety data review of 2-ethyl-1-hexanol in fragrance applications has been conducted, though it's not a direct study on the specific compound (Mcginty, Scognamiglio, Letizia, & Api, 2010).

Chemical Synthesis and Polymorphism

A study explored polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, an investigational pharmaceutical compound. It utilized spectroscopic and diffractometric techniques to characterize two polymorphic forms of this compound, highlighting the challenges in analytical and physical characterization due to their similar spectra and diffraction patterns (Vogt, Williams, Johnson, & Copley, 2013).

Synthetic Chemistry

The synthesis of 1-alkyl-5-(indol-3-yl- and -2-yl)pyrrolidin-2-ones from available reagents was studied, focusing on the reaction under mild conditions of 1-alkyl-5-hydroxypyrrolidin-2-ones with different indoles. The study demonstrated exclusive synthesis of specific pyrrolidin-2-ones based on the position occupied on the indoles (Sadovoy, Kovrov, Golubeva, & Sviridova, 2011).

Catalytic Processes

Research into the synthesis of 2-Ethyl-1-hexanol (2-EH) from n-butanal using trifunctional mixed metal oxide containing 5% Cu and Mg/Al ratio of 3 was conducted. This study focused on a cost-effective catalytic process for 2-EH, a commercially important chemical. The catalyst, characterized by various techniques, showed significant effects on the reaction rate and product selectivity, marking the first-ever report on the one-pot synthesis of 2-MP from n-propanal (Patankar & Yadav, 2017).

properties

IUPAC Name

2-ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-3-5-6-10(4-2)12(15)13-8-7-11(14)9-13/h10-11,14H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZGUFFJBYDVDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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